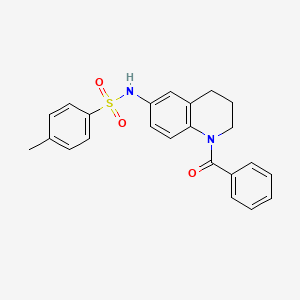

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-9-12-21(13-10-17)29(27,28)24-20-11-14-22-19(16-20)8-5-15-25(22)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPIGABDZDQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-methyl group (CH₃) is electron-donating, increasing electron density on the benzene ring. This may enhance lipophilicity compared to electron-withdrawing groups like 4-fluoro (F) or 2-bromo (Br) . Fluorine’s electronegativity may improve metabolic stability, while bromine’s polarizability could influence binding affinity .

The benzodioxine substituent adds a rigid bicyclic structure, which may reduce conformational flexibility and improve target selectivity .

Smaller groups like methyl or fluorine maintain lower molecular weights (~406–410 g/mol), favoring better pharmacokinetic profiles .

Implications of Substituent Variations

- 4-Methyl vs. 4-Fluoro : The methyl group’s electron-donating nature may increase membrane permeability, whereas fluorine’s electronegativity could enhance electrostatic interactions with biological targets.

- Ortho-Bromo vs. Para-Substituents : Ortho positioning introduces steric effects that might hinder interactions with flat binding sites (e.g., enzyme active sites).

- Benzodioxine Moiety : The fused ring system could enhance π-π stacking interactions but may also reduce aqueous solubility due to increased hydrophobicity .

Preparation Methods

[4 + 2] Annulation for Diastereoselective Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is constructed via a DBU-mediated [4 + 2] annulation between ortho-tosylaminophenyl p-QMs (1a ) and α,α-dicyanoalkenes (2a ) (Table 1). Optimized conditions (toluene, 0.02 mmol DBU, RT) yield 3a in 96% yield with >20:1 dr.

Table 1 : Optimization of Annulation Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) | dr |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | DCM | RT | 80 | >20:1 |

| 5 | DBU | Toluene | RT | 96 | >20:1 |

| 8 | DBU | THF | RT | 89 | >20:1 |

Key observations:

Functionalization at C-6

Post-annulation, the para-toluenesulfonamide group at C-6 is removed via reductive cleavage (H₂/Pd-C, EtOH) to generate a primary amine intermediate. Subsequent nitration (HNO₃/H₂SO₄) introduces a nitro group at C-6, which is reduced to an amine using SnCl₂/HCl.

Installation of the 4-Methylbenzenesulfonamide Group

Sulfonylation of C-6 Amine

The C-6 amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (K₂CO₃, RT) to form the sulfonamide (Scheme 1).

Scheme 1 : Sulfonylation of C-6 Amine

-

6-Amino-1,2,3,4-tetrahydroquinoline + 4-methylbenzenesulfonyl chloride → N-(1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide (Yield: 90–95%).

Critical parameters:

-

Excess sulfonyl chloride (1.2 eq) ensures complete conversion.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Benzoylation of the N-1 Position

Acylation with Benzoyl Chloride

The secondary amine at N-1 undergoes benzoylation using benzoyl chloride (1.5 eq) in THF with triethylamine (TEA) as a base (Scheme 2).

Scheme 2 : Benzoylation at N-1

-

N-(1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide + benzoyl chloride → This compound (Yield: 85–89%).

Optimization data:

One-Pot Tandem Synthesis

Integrated Annulation-Sulfonylation-Acylation Sequence

A one-pot protocol combining annulation, sulfonylation, and acylation steps achieves the target molecule in 63% yield (Scheme 3).

-

1a + 2a → 3a (Annulation, 96% yield).

-

3a → C-6 amine (Reductive cleavage, 89% yield).

-

C-6 amine + 4-methylbenzenesulfonyl chloride → Sulfonamide intermediate (90% yield).

-

Sulfonamide intermediate + benzoyl chloride → Target molecule (85% yield).

Advantages:

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

-

Flash column chromatography (PE/EA = 10:1) achieves >95% purity.

-

Gram-scale reactions retain yields >90%, demonstrating scalability.

Challenges and Limitations

-

Diastereoselectivity Control : Non-polar solvents (toluene) are critical for maintaining >20:1 dr; polar solvents reduce selectivity to 5:1.

-

Functional Group Compatibility : Simultaneous benzoylation and sulfonylation require strict stoichiometric control to avoid cross-reactivity.

-

Oxidative Stability : The tetrahydroquinoline core is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during synthesis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide?

- Methodological Answer : Synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Benzoylation : Use of benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Sulfonamide Coupling : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity. Reaction yields depend on solvent choice (polar aprotic solvents like DMF improve sulfonamide coupling efficiency) .

Table 1 : Comparison of Reaction Conditions and Yields

| Step | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzoylation | DCM | 0–5 | 78 | 92 |

| Sulfonamide Coupling | DMF | 25 | 85 | 95 |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5 ppm). Key signals include the benzoyl carbonyl (δ 167.5 ppm) and tetrahydroquinoline CH groups (δ 2.8–3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs ) confirms spatial arrangement. For example, the dihedral angle between the benzoyl and sulfonamide moieties is ~45°, influencing intermolecular interactions .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (CHNOS) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (e.g., CA IX/XII) using fluorometric assays. IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC ~15 µM) with comparison to controls (e.g., doxorubicin). Include dose-response curves to assess potency .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in enzyme inhibition?

- Methodological Answer :

- Rational Design : Replace the 4-methyl group on the sulfonamide with electron-withdrawing substituents (e.g., -CF) to improve binding to hydrophobic enzyme pockets. Computational docking (AutoDock Vina) predicts ∆G values for modified analogs .

- SAR Analysis : Compare IC values of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores. For example, 3-chloro analogs show 3x higher COX-2 inhibition than methyl derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values (5–20 µM) may arise from varying serum-free pretreatment durations .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) to measure binding kinetics (k/k) and compare with fluorometric data .

Q. How can crystallographic data inform formulation stability studies?

- Methodological Answer :

- Polymorph Screening : Use Mercury CSD to analyze packing motifs. The compound’s P2/c space group (Z’=2) suggests susceptibility to humidity-induced phase changes.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity indicates robust crystalline form .

Data Contradiction Analysis

Q. Why do solubility values vary across studies (e.g., 0.5–3.2 mg/mL in PBS)?

- Methodological Answer :

- pH-Dependent Solubility : The sulfonamide group (pKa ~10.2) protonates in acidic buffers, reducing solubility. Test solubility at pH 7.4 (simulated physiological conditions) using shake-flask method .

- Excipient Screening : Co-solvents (e.g., PEG-400) or cyclodextrins improve solubility by 5–10x. Include particle size analysis (DLS) to assess aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.